molecular formula C25H29N5O B10869138 N-(1-benzylpiperidin-4-yl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide

N-(1-benzylpiperidin-4-yl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide

Cat. No.: B10869138
M. Wt: 415.5 g/mol
InChI Key: VARXLACQHUJTAI-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.

    Benzylation: The piperidine ring is then benzylated using benzyl halides under basic conditions.

    Coupling with Pyrimidine Derivative: The benzylated piperidine is coupled with a pyrimidine derivative using coupling agents like EDCI or DCC.

    Final Amidation: The final step involves the amidation reaction to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield de-benzylated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating neurological disorders.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-3-aminobenzamide
  • N-(1-benzylpiperidin-4-yl)-3-(4-methylpyrimidin-2-yl)aminobenzamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities compared to its analogs.

Properties

Molecular Formula

C25H29N5O

Molecular Weight

415.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C25H29N5O/c1-18-15-19(2)27-25(26-18)29-23-10-6-9-21(16-23)24(31)28-22-11-13-30(14-12-22)17-20-7-4-3-5-8-20/h3-10,15-16,22H,11-14,17H2,1-2H3,(H,28,31)(H,26,27,29)

InChI Key

VARXLACQHUJTAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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